Tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-1-(4-methoxyphenyl)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-amino-1-phenyl-2-oxoethyl)carbamate: Similar structure but lacks the methoxy group.
Tert-butyl (2-amino-1-(4-hydroxyphenyl)-2-oxoethyl)carbamate: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
Tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research applications .
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(4-methoxyphenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(15)17)9-5-7-10(19-4)8-6-9/h5-8,11H,1-4H3,(H2,15,17)(H,16,18) |
InChI Key |
OBVOQZRTRVSPHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.